ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate
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Overview
Description
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is of interest due to its potential bioactivity and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate can be synthesized through a multi-step process. One common method involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate. The reaction is typically carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity, including anti-inflammatory and antidyslipidemic properties.
Medicine: Investigated for its potential use as an analgesic and antidyslipidemic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate involves its interaction with specific molecular targets. For instance, it may act as a ligand for nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor), which plays a role in lipid metabolism and inflammation . The compound’s effects are mediated through the modulation of these pathways.
Comparison with Similar Compounds
Similar Compounds
Clofibrate: A lipid-lowering agent with a similar phenoxyacetate structure.
Fenofibrate: Another fibrate derivative used to reduce cholesterol levels.
Bezafibrate: A fibrate that also targets PPARα and is used to treat hyperlipidemia.
Uniqueness
Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate is unique due to its specific acetylaminoethyl substitution, which may confer distinct bioactivity and pharmacological properties compared to other fibrates .
Properties
IUPAC Name |
ethyl 2-[4-(2-acetamidoethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-14(17)10-19-13-6-4-12(5-7-13)8-9-15-11(2)16/h4-7H,3,8-10H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSUBAHYRQJJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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